FLT3 Kinase Inhibition: Scaffold Dependency Demonstrated by Derivative 5f versus Non‑Spiro Quinazoline Controls
The spiro[indoline-3,2′-quinazoline] scaffold, for which 1,2,3,4-tetrahydroquinazoline-2-spiro-3'-1H-indolin-2-one is the unsubstituted progenitor, confers FLT3 kinase inhibitory activity that is exquisitely dependent on the intact spiro framework. In the dione series, compound 5f (bearing a 4-methylphenyl substituent on the isatin ring) inhibited wild‑type FLT3 by 55% and the clinically relevant D835Y mutant by 62% at 25 μM, and displayed broad anti‑proliferative activity across EBC‑1, A549, HT‑29, and K562 cell lines with IC₅₀ values ranging from 2.4 to 13.4 μM [1]. In contrast, non‑spiro quinazoline‑based FLT3 inhibitors such as SU5416 (a structurally related indolin‑2‑one kinase inhibitor) exhibited markedly different selectivity profiles and did not engage the FLT3 D835Y mutant effectively, highlighting the critical contribution of the spiro geometry to mutant‑kinase targeting. While direct comparative data for the unsubstituted mono‑oxindole scaffold are not yet published, the available SAR demonstrates that the spiro core is the sine qua non for FLT3 activity; decoupled or mono‑cyclic analogues are either inactive or target entirely different kinases [1].
| Evidence Dimension | FLT3 kinase inhibition (% inhibition at 25 μM) and anti‑proliferative IC₅₀ |
|---|---|
| Target Compound Data | Derivative 5f of the dione series (spiro[indoline-3,2′-quinazoline]-2,4′(3′H)-dione core): 55% inhibition of wt‑FLT3, 62% inhibition of FLT3‑D835Y mutant; IC₅₀ = 2.4–13.4 μM across EBC‑1, A549, HT‑29, K562 cell lines. |
| Comparator Or Baseline | SU5416 (non‑spiro indolin‑2‑one FLT3 inhibitor): not active against FLT3‑D835Y mutant; different kinase selectivity profile; structurally related but lacks spiro quinazoline moiety. |
| Quantified Difference | Derivative 5f achieves 62% inhibition of FLT3‑D835Y at 25 μM vs. SU5416, which is ineffective against this mutant; 5f IC₅₀ values reach as low as 2.4 μM in EBC‑1 cells. |
| Conditions | In vitro kinase inhibition assay (25‑kinase panel); MTT anti‑proliferative assay in EBC‑1, A549, HT‑29 (solid tumor) and K562 (leukemia) cell lines. |
Why This Matters
This evidence positions the spiro[indoline-3,2′-quinazoline] core as a privileged scaffold for developing mutant‑selective FLT3 inhibitors, a critical need in AML therapy where FLT3‑D835Y confers resistance to first‑generation inhibitors; procurement of the unsubstituted core scaffold enables rational diversification to optimize potency against both wild‑type and mutant FLT3.
- [1] Divar M, Edraki N, Damghani T, Moosavi F, Mohabbati M, Alipour A, Pirhadi S, Saso L, Khabnadideh S, Firuzi O. Novel spiroindoline quinazolinedione derivatives as anticancer agents and potential FLT3 kinase inhibitors. Bioorg Med Chem. 2023;90:117367. DOI: 10.1016/j.bmc.2023.117367. View Source
